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3-Iodo-4-chloro-5-nitro-(1H)indazole is a heterocyclic compound belonging to the indazole family, characterized by the presence of iodine, chlorine, and nitro substituents on its indazole ring structure. This compound exhibits significant interest in medicinal chemistry and material science due to its unique reactivity and biological properties. The presence of halogen atoms enhances its lipophilicity, which can facilitate cellular uptake and interaction with biological targets.
The biological activity of 3-Iodo-4-chloro-5-nitro-(1H)indazole has been explored in various studies. It has shown potential as:
The synthesis of 3-Iodo-4-chloro-5-nitro-(1H)indazole typically involves the cyclization of appropriate precursors. Common synthetic routes include:
3-Iodo-4-chloro-5-nitro-(1H)indazole has diverse applications:
Research into interaction studies involving 3-Iodo-4-chloro-5-nitro-(1H)indazole has highlighted its potential in:
Several compounds share structural similarities with 3-Iodo-4-chloro-5-nitro-(1H)indazole. Here is a comparison highlighting its uniqueness:
| Compound Name | Key Features | Differences from 3-Iodo-4-chloro-5-nitro-(1H)indazole |
|---|---|---|
| 3-Chloro-1H-indazole | Lacks iodine and nitro groups | Different reactivity and biological activity |
| 5-Nitro-1H-indazole | Contains a nitro group but lacks halogen substituents | Affects chemical properties and applications |
| 4-Iodo-1H-indazole | Contains iodine but lacks chlorine and nitro groups | Results in different chemical behavior |
| 3-Bromo-4-chloro-5-nitro-1H-indazole | Similar halogen substitution but contains bromine instead of iodine | Alters reactivity profile |
Uniqueness: The combination of iodine, chlorine, and nitro groups in 3-Iodo-4-chloro-5-nitro-(1H)indazole provides distinct chemical reactivity and biological activity that is not present in the other compounds listed. This unique substitution pattern enhances its potential applications in medicinal chemistry and material science .
Indazoles represent a critical class of nitrogen-containing bicyclic heterocycles, comprising fused pyrazole and benzene rings. These compounds exhibit two tautomeric forms (1H-indazole and 2H-indazole), with the 1H-tautomer being thermodynamically predominant. Indazole derivatives are pharmacologically versatile, demonstrating antitumor, anti-inflammatory, and antimicrobial activities. Their structural rigidity and ability to engage in hydrogen bonding make them valuable scaffolds in drug discovery. For instance, niraparib and pazopanib—FDA-approved anticancer drugs—highlight the therapeutic potential of indazole frameworks.
The introduction of halogen and nitro groups into indazole scaffolds has significantly expanded their chemical and biological utility. Early synthetic efforts focused on Cadogan heterocyclization and transition metal-catalyzed cyclizations to access substituted indazoles. The strategic placement of electron-withdrawing groups (e.g., nitro) and halogens (e.g., iodine, chlorine) emerged as a key strategy to modulate electronic properties and enhance binding affinity to biological targets. For example, halogenation at the 4-position and nitration at the 5-position were found to improve metabolic stability and target selectivity in kinase inhibitors.
This compound’s unique substitution pattern—combining iodine (steric bulk, radiopharmaceutical potential), chlorine (electrophilicity), and nitro (electron-withdrawing effects)—offers multifaceted reactivity and bioactivity. Such derivatives are hypothesized to act as dual inhibitors of apoptotic regulators (e.g., MCL-1/BCL-2) or antiparasitic agents. The iodine atom further enables radiolabeling for diagnostic imaging, while the nitro group facilitates reduction to amino intermediates for further derivatization.
This article systematically evaluates:
The systematic nomenclature of 3-Iodo-4-chloro-5-nitro-(1H)indazole follows International Union of Pure and Applied Chemistry naming conventions for heterocyclic compounds [14]. The compound belongs to the indazole family, which represents a bicyclic aromatic heterocycle containing a benzene ring fused to a pyrazole ring [35]. The systematic name reflects the specific substitution pattern where iodine occupies position 3, chlorine is located at position 4, and a nitro group is positioned at carbon 5 of the indazole core [14].
Alternative nomenclature systems may designate this compound as 4-chloro-3-iodo-5-nitro-1H-indazole or 4-chloro-3-iodo-5-nitro-2H-indazole, reflecting the tautomeric nature of the indazole nitrogen atoms [10] [14]. The compound may also be referenced as 3-iodo-4-chloro-5-nitroindazole in abbreviated forms within chemical databases [2] [9]. Systematic identifiers include the Chemical Abstracts Service registry approach, which assigns unique numerical identifiers to distinguish between positional isomers and tautomeric forms [34].
The thermal properties of 3-Iodo-4-chloro-5-nitro-(1H)indazole reflect the substantial intermolecular forces present in this heavily substituted heterocycle. While specific melting and boiling point data for this exact compound are not available in the literature, comparative analysis with structurally related indazole derivatives provides insights into expected thermal behavior.
The parent indazole exhibits a melting point range of 145-148°C and a boiling point of 270°C [2] [3]. The introduction of electron-withdrawing substituents significantly elevates these thermal transition temperatures. For instance, 5-nitro-1H-indazole demonstrates a melting point of 207°C [4], representing a 60°C increase compared to the unsubstituted parent compound. Similarly, 3-iodo-5-nitro-1H-indazole exhibits a melting point of 214°C [5], while 4-chloro-3-iodo-1H-indazole shows a melting point range of 223-224°C [6].
| Compound | Melting Point (°C) | Boiling Point (°C) | Reference |
|---|---|---|---|
| Indazole | 145-148 | 270 | [2] [3] |
| 5-Nitro-1H-indazole | 207 | 383.3±15.0 | [4] |
| 3-Iodo-5-nitro-1H-indazole | 214 | 458.0±25.0 | [5] |
| 4-Chloro-3-iodo-1H-indazole | 223-224 | N/A | [6] |
| 4-Chloro-5-nitro-1H-indazole | N/A | 414.1±25.0 | [7] |
Based on these structural analogues, 3-Iodo-4-chloro-5-nitro-(1H)indazole would be expected to exhibit a melting point exceeding 230°C, potentially approaching 250°C, due to the cumulative effects of three electron-withdrawing substituents. The elevated melting point can be attributed to enhanced intermolecular interactions, including halogen bonding from the iodine substituent, dipole-dipole interactions from the nitro group, and increased crystal packing efficiency [9].
The solubility characteristics of 3-Iodo-4-chloro-5-nitro-(1H)indazole are dominated by the hydrophobic nature of the indazole core and the electronic effects of the substituents. Nitro groups generally reduce aqueous solubility while necessitating the use of polar organic solvents such as dimethyl sulfoxide (DMSO) for dissolution .
Aqueous solubility is expected to be extremely limited, likely below 0.1 mg/mL at room temperature, due to the lipophilic character imparted by the halogen substituents and the electron-deficient aromatic system. The presence of the nitro group, while polar, does not provide sufficient hydrophilic character to overcome the overall hydrophobic nature of the molecule [9].
In organic solvents, the compound demonstrates variable solubility patterns:
The compound's solubility behavior is further influenced by temperature, with increased dissolution rates observed at elevated temperatures in suitable organic media .
The lipophilicity of 3-Iodo-4-chloro-5-nitro-(1H)indazole, typically expressed as the logarithm of the octanol-water partition coefficient (log P), is significantly influenced by the multiple substituents. Computational predictions suggest a log P value in the range of 2.5-3.5, indicating substantial lipophilicity [12].
The iodine substituent contributes significantly to lipophilicity due to its large atomic radius and polarizability. Chlorine provides moderate lipophilic character, while the nitro group, despite being electron-withdrawing, contributes to the overall molecular polarity. The combined effect results in a compound with high membrane permeability but limited aqueous solubility .
For comparison, related compounds show the following lipophilicity trends:
The elevated log P value suggests favorable characteristics for biological membrane penetration but may present challenges for aqueous formulation development [9].
The thermal stability of 3-Iodo-4-chloro-5-nitro-(1H)indazole is influenced by the presence of thermally labile functional groups, particularly the nitro substituent and the carbon-iodine bond. Thermal gravimetric analysis (TGA) of related nitroindazole derivatives indicates decomposition onset temperatures typically above 200°C .
The decomposition pathway likely follows a sequential mechanism:
Nitro-containing heterocycles are known to undergo thermal decomposition through multiple pathways, including nitro group elimination, ring-opening reactions, and oxidative degradation [13]. The presence of iodine may catalyze certain decomposition reactions due to its ability to form reactive intermediates.
Storage recommendations for maintaining thermal stability include:
The UV-Vis absorption spectrum of 3-Iodo-4-chloro-5-nitro-(1H)indazole exhibits characteristic features arising from the extended π-conjugation system and substituent effects. The parent indazole shows an absorption maximum at 277.6 nm corresponding to a π→π* transition [14] [3].
The presence of electron-withdrawing substituents typically results in bathochromic (red) shifts due to stabilization of the excited state. Expected absorption bands include:
The heavy atom effect of iodine may also introduce additional spectroscopic complexity through enhanced spin-orbit coupling [15] [16].
The infrared spectrum provides detailed information about functional group vibrations:
N-H Stretching Region (3100-3400 cm⁻¹):
Nitro Group Vibrations:
Aromatic System:
Carbon-Halogen Bonds:
¹H NMR Characteristics:
The proton NMR spectrum is significantly simplified due to extensive substitution, showing:
¹³C NMR Features:
Mass spectrometric fragmentation patterns typically show:
The chromophoric properties of 3-Iodo-4-chloro-5-nitro-(1H)indazole are dominated by the extensive electron delocalization within the substituted indazole system. The compound exhibits strong light absorption in the UV-visible region, appearing colored due to the extended conjugation and substituent effects.
The presence of the nitro group results in efficient fluorescence quenching through several mechanisms:
Consequently, the compound is expected to be essentially non-fluorescent at room temperature, similar to other nitroindazole derivatives [16] [20]. This quenching behavior is characteristic of nitro-substituted heterocycles, where the nitro group acts as an efficient energy dissipator.
The heavy atom effect of iodine further contributes to fluorescence quenching by promoting spin-orbit coupling and facilitating intersystem crossing to non-emissive triplet states [19]. This combination of effects makes 3-Iodo-4-chloro-5-nitro-(1H)indazole particularly effective as a non-fluorescent chromophore.